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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address issues

with autofluorescence in their stained samples.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological materials, which is not

related to the specific fluorescent labels used in an experiment.[1][2][3][4] This intrinsic

fluorescence can interfere with the detection of specific signals, particularly when the target

signals are weak, leading to a poor signal-to-noise ratio and potentially masking the desired

results.[1][3]

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence can originate from both endogenous sources within the biological specimen

and from the experimental procedures themselves.

Endogenous Sources:

Structural Proteins: Collagen and elastin, major components of the extracellular matrix,

are common sources of autofluorescence.[5]
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Cellular Components: Molecules like NAD(P)H, flavins (riboflavin), and lipofuscin are

intrinsically fluorescent.[4][5] Lipofuscin, in particular, is an age-related pigment that

accumulates in lysosomes and has a broad emission spectrum.[4][6]

Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[7]

Process-Induced Sources:

Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can

react with amines in tissues to create fluorescent products.[1][3] Glutaraldehyde is known

to cause more intense autofluorescence than paraformaldehyde or formaldehyde.[1][3]

Heat and Dehydration: Processing steps that involve heat and dehydration can increase

autofluorescence, especially in the red spectrum.[3][7]

Reagents and Materials: Some culture media components (e.g., phenol red, fetal bovine

serum), as well as plastic culture vessels, can contribute to background fluorescence.

Troubleshooting Guides
Guide 1: My unstained control sample is showing high
background fluorescence.
This indicates the presence of endogenous or fixation-induced autofluorescence. Here’s a step-

by-step guide to identify and mitigate the issue.
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Caption: A flowchart for troubleshooting high background from autofluorescence.

Step 1: Identify the Likely Source

Broad Spectrum Fluorescence: If you observe fluorescence across multiple channels (blue,

green, and red), it could be due to aldehyde fixation or lipofuscin.[1][3]

Granular Cytoplasmic Signal: This pattern is often characteristic of lipofuscin, especially in

aged tissues.[6]

Extracellular Matrix Signal: Fluorescence in the extracellular space may be due to collagen

or elastin.
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Step 2: Implement Mitigation Strategies

Based on the suspected source, choose one or more of the following approaches:

Chemical Quenching:

For Lipofuscin: Treat samples with Sudan Black B or a commercial reagent like

TrueBlack™.[6]

For Aldehyde-Induced Autofluorescence: Use sodium borohydride treatment or a

commercial kit like TrueVIEW™.[3][8]

Protocol Optimization:

Fixation: If using aldehyde fixatives, reduce the fixation time to the minimum necessary.[3]

Consider switching to a non-aldehyde fixative like cold methanol, especially for cell

surface markers.

Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood

cells.[7]

Spectral Strategies:

Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared

spectrum, where autofluorescence is typically lower.[3]

Guide 2: My stained sample has high background, but
my unstained control is clean.
This suggests that the high background is likely due to non-specific antibody binding or issues

with your staining protocol.
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Caption: A decision tree for troubleshooting non-specific antibody binding.

Step 1: Review Your Staining Protocol

Antibody Concentration: High antibody concentrations are a common cause of non-specific

binding. Titrate both your primary and secondary antibodies to find the optimal dilution that

maximizes signal-to-noise.

Blocking: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the

same species as the secondary antibody) and that the blocking step is sufficiently long.[1]

Washing: Increase the number and duration of wash steps after antibody incubations to

remove unbound antibodies.[9]

Step 2: Run Appropriate Controls

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b097997?utm_src=pdf-body-img
https://www.cellsignal.com/learn-and-support/troubleshooting/if-troubleshooting-guide
https://www.sinobiological.com/category/if-icc-troubleshooting-high-background
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Antibody Only Control: This will help determine if the secondary antibody is

binding non-specifically to your sample.

Isotype Control: This control helps to ensure that the observed staining is due to specific

antibody-antigen binding rather than non-specific interactions.

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixatives.

Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in

ice-cold PBS. The solution will fizz.[10]

Incubation: Apply the freshly prepared solution to your fixed cells or tissue sections.

For cell monolayers fixed with glutaraldehyde, incubate for 4 minutes, then replace with a

fresh solution for another 4 minutes.

For paraformaldehyde-fixed paraffin-embedded sections (7 µm), incubate three times for

10 minutes each.[11]

Washing: Thoroughly wash the samples with PBS (3 times for 5 minutes each) to remove all

traces of sodium borohydride.[10]

Staining: Proceed with your standard immunofluorescence staining protocol, starting with the

blocking step.

Protocol 2: Sudan Black B Staining for Lipofuscin
Quenching
This protocol is effective for reducing autofluorescence from lipofuscin.[6]

Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Ensure

the solution is fresh and filtered before use.
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Staining: After completing your immunofluorescence staining and final washes, immerse the

slides in the 0.1% SBB solution for 10-20 minutes at room temperature.[12]

Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB.

Rehydration: Wash the slides thoroughly in several changes of PBS to remove all traces of

ethanol.

Mounting: Mount the coverslips using an aqueous mounting medium.

Protocol 3: Using a Commercial Autofluorescence
Quenching Kit (e.g., Vector® TrueVIEW™)
This protocol is a general guideline for using a commercial kit. Always refer to the

manufacturer's specific instructions.

Reagent Preparation: Prepare the quenching reagent according to the manufacturer's

instructions. For TrueVIEW™, this typically involves mixing reagents A, B, and C in a 1:1:1

ratio.[13][14]

Application: After completing your immunofluorescence staining, drain the excess buffer from

the tissue section and apply the quenching reagent to completely cover the tissue.

Incubation: Incubate for 2-5 minutes at room temperature.[13][14]

Washing: Wash the section in PBS for 5 minutes.[13][14]

Mounting: Drain the excess buffer and mount with the provided antifade mounting medium.
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Method
Target
Autofluorescence
Source

Advantages Disadvantages

Sodium Borohydride Aldehyde Fixation
Simple and

inexpensive.

Can have variable

effectiveness and may

damage some

epitopes.[3]

Sudan Black B Lipofuscin

Very effective for

quenching lipofuscin-

based

autofluorescence.[6]

Can introduce

background in the far-

red channel.[6]

Commercial Kits (e.g.,

TrueVIEW™)

Broad Spectrum

(Aldehydes, RBCs,

Collagen)

Highly effective and

easy to use with a

quick incubation time.

[8][15]

More expensive than

"home-brew"

methods.

Choice of Fluorophore General

Non-invasive and

avoids chemical

treatments.

May not be feasible if

the target of interest

requires a specific

fluorophore.

Perfusion with PBS Red Blood Cells

Effectively removes a

major source of

autofluorescence.

Not always possible,

especially with post-

mortem or archived

tissue.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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